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Abstract
Siroheme, an iron-containing isobacteriochlorin, is a crucial prosthetic group for enzymes

mediating the six-electron reduction of sulfite and nitrite, fundamental reactions in the global

sulfur and nitrogen cycles. Its discovery in the early 1970s by the research group of Lewis M.

Siegel at Duke University marked a significant advancement in our understanding of

tetrapyrrole biochemistry and the mechanisms of multi-electron transfer reactions. This

technical guide provides an in-depth overview of the discovery, isolation, and detailed

characterization of siroheme, including its physicochemical properties, biosynthetic pathway,

and the experimental protocols that were pivotal in its elucidation.

Discovery and Historical Context
The journey to uncover siroheme began with studies on sulfite and nitrite reductases,

enzymes known to catalyze challenging six-electron reductions. In 1973, Murphy and Siegel

reported the presence of a novel heme-like prosthetic group in the assimilatory NADPH-sulfite

reductase from Escherichia coli.[1] This new entity, initially termed "sirohydrochlorin" in its

metal-free form, was distinct from previously characterized hemes.

A landmark 1974 paper by Matthew J. Murphy, Lewis M. Siegel, Shirley R. Tove, and Henry

Kamin, published in the Proceedings of the National Academy of Sciences, formally introduced

"siroheme" as the iron-containing form of this new prosthetic group.[2] Their research
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demonstrated that siroheme was not only present in E. coli sulfite reductase but also in

spinach ferredoxin-nitrite reductase, indicating its broader significance in essential metabolic

pathways across different domains of life.[2][3] This discovery provided a unifying biochemical

link between the seemingly disparate processes of sulfite and nitrite reduction.

Physicochemical and Spectroscopic
Characterization
The unique structure of siroheme, an iron-tetrahydroporphyrin of the isobacteriochlorin type

with eight carboxylate side chains, imparts it with distinct physicochemical properties.[4] These

properties have been extensively characterized using a variety of spectroscopic and analytical

techniques.

Quantitative Data Summary
The key quantitative parameters of siroheme are summarized in the table below for easy

reference and comparison.

Property Value Reference(s)

Molecular Formula C₄₂H₄₄FeN₄O₁₆

Molecular Weight 916.7 g/mol

Absorption Maxima (Oxidized

Form)

386 nm (Soret band), 585 nm,

714 nm
[1]

Molar Extinction Coefficient (ε)
3.1 x 10⁵ M⁻¹cm⁻¹ at 386 nm

(for E. coli sulfite reductase)
[1]

EPR g-values (high-spin ferric) g⊥ = 6.0, g∥ = 2.0 [5]

EPR g-values (low-spin ferric,

cyanide complex)
g⊥ = 2.38, g∥ = 1.76 [5]

Experimental Protocols
The isolation and characterization of siroheme involved a series of meticulous experimental

procedures. The following sections provide detailed methodologies for the key experiments
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cited in the initial discovery and subsequent characterization of this novel prosthetic group.

Isolation and Purification of Siroheme from E. coli
Sulfite Reductase
This protocol is based on the methods described in the foundational papers on siroheme
discovery.

3.1.1. Extraction of the Prosthetic Group

Cell Lysis: A culture of E. coli overexpressing sulfite reductase is harvested, and the cells are

lysed using sonication or a French press in a suitable buffer (e.g., 50 mM potassium

phosphate, pH 7.7).

Enzyme Purification: The sulfite reductase is purified from the cell lysate using standard

chromatographic techniques, such as ammonium sulfate precipitation followed by ion-

exchange and size-exclusion chromatography.

Acetone-HCl Extraction: The purified enzyme solution is treated with 9 volumes of acetone

containing 0.015 N HCl at 0°C to precipitate the protein and release the prosthetic group into

the supernatant.[1][6]

Solvent Transfer: The acetone supernatant is collected, and the heme is transferred to a

small volume of pyridine.

3.1.2. Chromatographic Purification

Size-Exclusion Chromatography: The pyridine extract is applied to a Sephadex LH-20

column equilibrated with pyridine to separate the siroheme from other small molecules.[6]

Ion-Exchange Chromatography: For further purification, the siroheme-containing fractions

can be subjected to ion-exchange chromatography on a DEAE-cellulose column.

Spectroscopic Characterization
3.2.1. UV-Visible Absorption Spectroscopy
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The purified siroheme solution is diluted in a suitable buffer (e.g., 50 mM potassium

phosphate, pH 7.7).

The absorption spectrum is recorded from 300 to 800 nm using a spectrophotometer.

For the reduced spectrum, a reducing agent such as sodium dithionite is added to the

cuvette, and the spectrum is recorded again.

3.2.2. Electron Paramagnetic Resonance (EPR) Spectroscopy

The purified siroheme sample is placed in an EPR tube and frozen in liquid nitrogen.

EPR spectra are recorded at cryogenic temperatures (e.g., 77 K) using an X-band EPR

spectrometer.

To characterize different spin states, spectra can be recorded in the presence of ligands such

as cyanide, which induces a low-spin state in ferric siroheme.[5]

Siroheme Biosynthesis
Siroheme is synthesized from the common tetrapyrrole precursor, uroporphyrinogen III,

through a series of enzymatic steps.[7] The biosynthetic pathway varies between different

organisms, with notable differences between bacteria, yeast, and plants.

Biosynthesis in Escherichia coli
In E. coli, a single multifunctional enzyme, CysG, catalyzes the three key steps converting

uroporphyrinogen III to siroheme.[4]

Uroporphyrinogen III Precorrin-2

CysG (Methyltransferase activity)
+ 2 SAM Sirohydrochlorin

CysG (Dehydrogenase activity)
+ NAD+ Siroheme

CysG (Ferrochelatase activity)
+ Fe2+

Click to download full resolution via product page

Siroheme biosynthesis pathway in E. coli.

Biosynthesis in Saccharomyces cerevisiae
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In the yeast Saccharomyces cerevisiae, the biosynthesis of siroheme is carried out by two

separate enzymes: Met1p and the bifunctional Met8p.[2]

Uroporphyrinogen III Precorrin-2

Met1p
+ 2 SAM Sirohydrochlorin

Met8p (Dehydrogenase activity)
+ NAD+ Siroheme

Met8p (Ferrochelatase activity)
+ Fe2+

Click to download full resolution via product page

Siroheme biosynthesis pathway in S. cerevisiae.

Biosynthesis in Plants
In plants, the siroheme biosynthetic pathway is localized in the plastids and involves at least

two distinct enzymes.[5]

Uroporphyrinogen III Precorrin-2

Uroporphyrinogen III
methyltransferase (e.g., UPM1)

+ 2 SAM Sirohydrochlorin

Sirohydrochlorin
dehydrogenase (e.g., SirC) Siroheme
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ferrochelatase (e.g., SirB)

+ Fe2+

Click to download full resolution via product page

Siroheme biosynthesis pathway in plants.

Functional Roles and Significance
Siroheme serves as the indispensable cofactor for two key enzymes:

Sulfite Reductase: Catalyzes the six-electron reduction of sulfite (SO₃²⁻) to sulfide (S²⁻), a

crucial step in the assimilation of sulfur for the synthesis of cysteine and methionine.

Nitrite Reductase: Catalyzes the six-electron reduction of nitrite (NO₂⁻) to ammonia (NH₃), a

key reaction in the nitrogen assimilation pathway.[2]

The unique electronic properties of the siroheme macrocycle, coupled with its interaction with

an iron-sulfur cluster in many of these enzymes, are thought to be critical for facilitating the

complex multi-electron transfer required for these reactions.[4]

Conclusion and Future Directions
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The discovery and characterization of siroheme have profoundly impacted our understanding

of bioinorganic chemistry and the metabolic pathways of sulfur and nitrogen. The elucidation of

its structure and biosynthesis has opened up new avenues of research, including the study of

enzyme mechanisms, the evolution of metabolic pathways, and the development of potential

drug targets, as siroheme biosynthesis is absent in mammals. Future research will likely focus

on the intricate mechanisms of siroheme insertion into apoenzymes, the regulation of its

biosynthetic pathway, and its potential roles in other biological processes. The detailed

knowledge of siroheme's chemistry and biology will continue to be a cornerstone for

researchers in biochemistry, microbiology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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